2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-phenoxyphenyl)acetamide
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Description
2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-phenoxyphenyl)acetamide is a useful research compound. Its molecular formula is C18H16N4O3S and its molecular weight is 368.41. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Research focusing on the synthesis of acetamides, arylureas, and triazine derivatives, similar to the compound , has shown promising biological activities. For instance, acetamides and phenylureas derived from amino-alkoxyphenyl-1,3,4-oxa(thia)diazoles have exhibited anti-inflammatory and analgesic properties, suggesting the compound's potential in developing new therapeutic agents (Mazzone et al., 1987). Additionally, the exploration of green synthesis approaches for analgesic and antipyretic agents highlights the environmental sustainability aspect of drug discovery processes involving such compounds (Reddy et al., 2014).
Anticancer and Antimicrobial Applications
The synthesis of N-aryl substituted phenyl acetamide analogs of triazolo-phthalazines has shown inhibition activity against certain cancer cell lines, indicating the compound's potential application in cancer research and therapy (Kumar et al., 2019). Furthermore, new lamotrigine analogs, involving fluorine-substituted triazines, have demonstrated in vitro antibacterial activity, suggesting their utility in developing new antimicrobial agents (Alharbi & Alshammari, 2019).
Advanced Materials and Chemical Synthesis
Research on chloroacetanilide herbicides and dichloroacetamide safeners, although not directly related to the compound of interest, provides insights into the compound's potential applications in agriculture and material science. The synthesis and study of these compounds have contributed to understanding their metabolism and mode of action, opening avenues for the development of new herbicides and agricultural chemicals (Latli & Casida, 1995).
Properties
IUPAC Name |
2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S/c1-12-17(24)20-18(22-21-12)26-11-16(23)19-13-7-9-15(10-8-13)25-14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,19,23)(H,20,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZRVNFHXPBPZCU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)SCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.